C.I. Fluorescent Brightener 156
Description
Historical Development of Fluorescent Brightening Agents
The theoretical foundation for fluorescent brightening agents was established in the mid-nineteenth century when Stokes formulated the fundamental principles of fluorescence in 1852. This groundbreaking work laid the theoretical framework for understanding how certain materials could convert invisible ultraviolet radiation into visible light. The practical application of these principles emerged in 1921 when Lagorio made the crucial observation that fluorescent dyes possessed the unique ability to convert invisible ultraviolet light into visible fluorescence. Lagorio's research demonstrated that the visible fluorescence energy emitted by these dyes was lower than the visible energy they absorbed, leading to his deduction about their ultraviolet conversion capabilities.
The first practical breakthrough occurred in 1929 when Krais successfully applied Lagorio's principles to improve the whiteness of yellowish rayon silk by immersing it in a solution containing 6,7-dihydroxycoumarin ligands. This experiment proved that natural and synthetic fibers could achieve significantly enhanced whiteness through fluorescent treatment. The commercial development of fluorescent brightening agents began in earnest when the German Bayer organization produced the first commercially available optical brightener in 1940. This marked the beginning of systematic research and development efforts that would eventually lead to the creation of hundreds of different fluorescent brightening compounds.
The evolution of fluorescent brightening technology accelerated throughout the twentieth century, with researchers developing increasingly sophisticated compounds designed for specific industrial applications. These materials were initially used in food packaging and x-ray film enclosures to prevent deterioration caused by ultraviolet light exposure. The whitening properties of these compounds were soon recognized and exploited across numerous commercial sectors, fostering a consumer preference for "whiter than white" papers, textiles, and non-yellowing plastics. By the late twentieth century, fluorescent brighteners had earned recognition as one of the three major achievements in the dye industry, alongside reactive dyes and organic pigment developments.
Classification Within the Stilbene-Triazine Chemical Family
Color Index Fluorescent Brightener 156 belongs to the stilbene-triazine family of fluorescent brightening agents, which represents one of the most important classes of optical brighteners in modern industrial applications. The stilbene-triazine compounds are characterized by their molecular structure, which combines stilbene chromophore groups with triazine ring systems to create highly effective fluorescent properties. According to chemical classification systems, fluorescent brighteners are organized into five primary structural categories based on their molecular architecture.
The stilbene-triazine family, which includes Color Index Fluorescent Brightener 156, is distinguished by its diphenylethylene-type structure that produces characteristic blue fluorescence when exposed to ultraviolet radiation. These compounds are specifically designed for use with cotton fibers, certain synthetic fibers, paper manufacturing, and soap production industries. The triazine component of these molecules provides enhanced stability and reactivity, making them particularly suitable for applications requiring high-temperature processing or chemical resistance.
Recent research has focused on developing novel stilbene-triazine symmetrical optical brighteners with improved performance characteristics. These advanced compounds are synthesized through sophisticated three-step approaches involving successive replacement of chloro groups in 2,4,6-trichloro-1,3,5-triazine under carefully controlled temperature and pH conditions. The resulting compounds demonstrate enhanced light fastness and hot pressing fastness properties, making them superior to earlier generations of fluorescent brighteners. All newly synthesized stilbene-triazine compounds undergo comprehensive characterization using Fourier-Transform Infrared spectroscopy, ultraviolet-visible absorption spectroscopy, Nuclear Magnetic Resonance spectroscopy, and elemental analysis to ensure optimal performance.
Role in Modern Industrial Applications
Color Index Fluorescent Brightener 156 plays a crucial role in numerous modern industrial sectors, with its applications spanning paper manufacturing, textile processing, plastic production, and coating formulations. In the paper industry, which represents the primary application sector for optical brighteners, these compounds are utilized during paper making processes and finishing operations. Typical applications include incorporation into paper pulp, film production, size press operations, and pigmented coating compound formulations.
The compound serves as an essential additive in starch-based adhesive formulations, where it functions as both a fluorescence marker and a tracing agent. This dual functionality enables manufacturers to monitor glue application and distribution during machine processing of packaging papers and similar products. In the photographic industry, Color Index Fluorescent Brightener 156 is employed as a specialized white toner additive in color photography applications.
Textile applications represent another significant sector where this fluorescent brightener demonstrates exceptional performance. The compound is particularly effective in brightening cotton fibers, synthetic materials, and blended fabrics, providing enhanced whiteness and reduced yellowing over time. In plastic manufacturing, Color Index Fluorescent Brightener 156 is incorporated into various polymer formulations to improve brightness and mask natural yellowing tendencies. The compound is especially valuable in applications requiring high transparency and excellent weather resistance properties.
Table 1: Industrial Applications of Color Index Fluorescent Brightener 156
| Industry Sector | Application Type | Primary Function | Performance Characteristics |
|---|---|---|---|
| Paper Manufacturing | Pulp and Coating | Whiteness Enhancement | High temperature stability |
| Textile Processing | Fiber Treatment | Brightness Improvement | Chemical resistance |
| Plastic Production | Polymer Additive | Yellowing Prevention | Weather resistance |
| Coating Formulations | Aqueous Systems | Opacity Enhancement | Processing stability |
The coating industry has developed specialized aqueous formulations incorporating Color Index Fluorescent Brightener 156 to achieve superior whitening effects in various substrate applications. These formulations utilize advanced emulsion polymerization techniques to create stable dispersions that maintain their brightening properties throughout extended storage periods. The compound's compatibility with latex systems enables its incorporation into water-based coating formulations without compromising performance or stability characteristics.
Recent developments in coating technology have demonstrated that Color Index Fluorescent Brightener 156 can be successfully incorporated into latex particle systems through controlled polymerization processes. These advanced formulations provide enhanced brightening effects while maintaining excellent adhesion properties and durability characteristics. The compound's effectiveness in aqueous systems makes it particularly valuable for environmentally friendly coating applications where solvent-based systems are being phased out in favor of water-based alternatives.
Properties
CAS No. |
12224-20-3 |
|---|---|
Molecular Formula |
C11H15BrO7 |
Synonyms |
C.I. Fluorescent Brightener 156 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Fluorescent Brighteners
Structural and Functional Classification
Fluorescent brighteners are categorized by their core chemical structures, which determine their solubility, application methods, and performance. Below is a comparative analysis of C.I. Fluorescent Brightener 156 with structurally distinct counterparts:
Table 1: Structural and Application Comparison
Performance in Key Parameters
Table 2: Fastness and Stability Comparison
| Compound | Light Fastness | Wash Fastness | Chlorine Resistance | Solvent Compatibility |
|---|---|---|---|---|
| C.I. FB 156 | Excellent | Excellent | Excellent | Hydrocarbons, alcohols |
| C.I. FB 264 | Good | Excellent | Moderate | Water, polar solvents |
| C.I. FB 263 | Moderate | Good | Poor | Water |
| C.I. FB 185:2 | Excellent | Excellent | Excellent | Organic solvents |
| C.I. FB 187 | Excellent | Excellent | Excellent | Water |
Key Observations :
- Coumarin-based brighteners (FB 156, 157) excel in non-aqueous systems but are less suited for water-based applications like textiles or paper.
- Distyryl biphenyl derivatives (FB 264, 72, 187) dominate aqueous systems (e.g., detergents, cotton) but vary in chlorine resistance.
- Thiophene-oxazole (FB 185:2) shows superior stability in synthetic fibers but requires organic solvents .
Research Findings and Industrial Relevance
- Innovation Trends: Recent patents highlight demand for bleach-stable brighteners (e.g., FB 351) in eco-friendly detergents, a segment where FB 156 is inactive .
Preparation Methods
Principles of Semi-Permeable Membrane Technology
Post-synthesis mixtures of C.I. Fluorescent Brightener 156 are treated using semi-permeable membranes to remove low-molecular-weight impurities, such as sodium chloride and organic by-products. These membranes, with pore diameters ranging from 1–500 Å, selectively retain the brightener while allowing salts and smaller molecules to pass through as permeate. The process achieves up to 99% desalting efficiency without significant loss of active compound, as demonstrated in Example 1 of GB2107606A.
Key Parameters:
Discontinuous vs. Continuous Desalting
Discontinuous processes involve repeated dilution and filtration cycles, whereas continuous systems maintain constant feed rates of water to match permeate removal. The latter reduces processing time by 40–50% and is preferred for large-scale production.
Concentration and Stabilization of Brightener Formulations
Ultrafiltration for Active Substance Enrichment
After desalting, the brightener solution is concentrated via ultrafiltration to increase the active substance content from 12% to 22–25%. This step employs the same membrane system but halts water addition, allowing gradual volume reduction. Example 2 in GB2107606A achieved a 22% active formulation with <0.5% residual salts.
Additives for Enhanced Stability
To prevent crystallization and phase separation, formulation auxiliaries such as urea (2–5 wt%) and triethanolamine (2–5 wt%) are introduced. These additives improve shelf-life stability across temperatures ranging from -2°C to 100°C.
Comparative Analysis of Preparation Methodologies
Table 1 summarizes key differences between conventional and membrane-based purification methods:
Integration with Polymer Matrices for Coating Applications
Recent advancements involve incorporating this compound into latex coatings via mini-emulsion polymerization. In this method, the brightener is dissolved in ethylenically unsaturated monomers (e.g., styrene, acrylates), dispersed in water with surfactants, and polymerized under high shear (5,000–15,000 psi). This approach embeds the brightener within polymer particles, enhancing UV stability and reducing leaching.
Critical Steps:
-
Pre-Emulsion Formation : Monomer-brightener mixtures are homogenized to 25–500 nm droplets.
-
Shearing : Microfluidizers or rotor-stators ensure uniform particle size distribution.
-
Multi-Stage Polymerization : Optional stages allow layered brightener incorporation.
Quality Control and Performance Metrics
Spectrophotometric Evaluation
Brightness is quantified using HunterLab UltraScan XE, measuring:
Stability Testing
Formulations undergo thermal cycling (-2°C to 100°C for 48 hours) and accelerated aging (70°C/75% RH for 30 days) to assess phase separation and fluorescence retention.
Environmental and Industrial Considerations
Membrane filtration reduces wastewater salinity by 70–80%, aligning with modern environmental regulations. Additionally, the elimination of organic solvents in latex integration methods lowers volatile organic compound (VOC) emissions .
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity and purity of C.I. Fluorescent Brightener 156 in synthesized samples?
- Methodological Answer : Use spectroscopic techniques such as UV-Vis absorption spectroscopy to verify the compound’s characteristic absorption maxima (e.g., ~350–370 nm for stilbene derivatives) and fluorescence spectroscopy to confirm emission profiles. Purity can be assessed via HPLC with a C18 column and mobile phase optimized for polar brighteners (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Cross-reference spectral data with literature or databases like the Ashford’s Dictionary of Industrial Chemicals for structural validation .
Q. What experimental protocols are recommended for evaluating the photostability of this compound under UV exposure?
- Methodological Answer : Prepare thin films or solutions of the brightener and expose them to controlled UV light (e.g., 365 nm) using a solar simulator. Monitor degradation kinetics via fluorescence intensity measurements at regular intervals. Compare results with control samples shielded from UV. Include accelerated aging studies to simulate long-term effects, and validate using standardized methods from fluorescence spectroscopy guides .
Q. How should researchers address safety and toxicity concerns when handling this compound in laboratory settings?
- Methodological Answer : Consult safety data sheets (SDS) for hazard information (e.g., irritant potential, PPE requirements). Perform acute toxicity assays using model organisms (e.g., Daphnia magna for aquatic toxicity) or cell cultures. For occupational safety, adhere to protocols for chemical handling outlined in environmental risk assessments, such as those in the Human & Environmental Risk Assessment on Ingredients of European Household Cleaning Products .
Advanced Research Questions
Q. How can contradictory data on the photostability and quantum yield of this compound be resolved across different studies?
- Methodological Answer : Conduct a systematic review of experimental conditions (e.g., solvent polarity, UV intensity, sample concentration) that influence photostability. Use multivariate analysis to identify confounding variables. Replicate conflicting studies under standardized conditions, and employ time-resolved fluorescence spectroscopy to measure quantum yield with pulsed excitation sources, minimizing instrument-specific artifacts .
Q. What strategies are effective for optimizing the binding affinity of this compound to cellulose in textile applications while minimizing environmental persistence?
- Methodological Answer : Modify the brightener’s substituents (e.g., sulfonate groups) to enhance cellulose affinity via molecular docking simulations . Evaluate biodegradability using OECD 301 series tests (e.g., dissolved organic carbon removal). Compare performance to derivatives like C.I. Fluorescent Brightener 351, which has lower bioaccumulation potential, as described in studies on UV protection efficiency .
Q. How can fluorescence lifetime imaging microscopy (FLIM) be applied to study the interaction of this compound with microbial biofilms?
- Methodological Answer : Stain biofilms with the brightener and image using FLIM to map spatial distribution and binding dynamics. Calibrate the system with reference fluorophores (e.g., fluorescein) to account for environmental quenching. Analyze lifetime decay curves to differentiate bound vs. unbound states, referencing protocols from A Guided Inquiry Approach to Understanding Fluorescence Spectroscopy .
Q. What computational models are suitable for predicting the environmental fate of this compound in wastewater treatment systems?
- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation rates and adsorption coefficients. Validate predictions with experimental data from photolysis studies (e.g., half-life under simulated sunlight) and sludge adsorption tests, as outlined in environmental exposure assessments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
